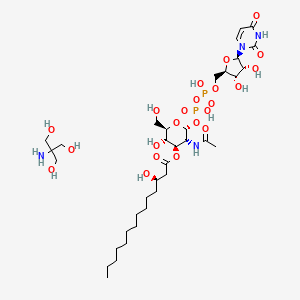

UDP-3-O-acyl-GlcNAc (Tris)

Description

Contextualization within Lipopolysaccharide (LPS) Biosynthesis in Gram-Negative Bacteria

Lipopolysaccharide (LPS), also known as endotoxin, is a major component of the outer monolayer of the outer membrane of most Gram-negative bacteria. annualreviews.org The biosynthesis of the lipid A portion of LPS is a conserved pathway that is essential for the viability of these bacteria. researchgate.netnih.gov The pathway begins in the cytoplasm with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov

The first enzymatic step of LPS biosynthesis is the transfer of a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-GlcNAc. pnas.orgpnas.org This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase, also known as LpxA. pnas.orgpnas.orgrcsb.org The product of this initial reaction is UDP-3-O-acyl-N-acetylglucosamine. pnas.org The formation of this compound marks the entry point into the dedicated pathway for lipid A synthesis. nih.gov The minimal LPS structure required for the growth of most Gram-negative bacteria consists of two 3-deoxy-d-manno-octulosonic acid (Kdo) residues attached to lipid A. pnas.org

Role as a Central Metabolic Intermediate in Lipid A Precursor Synthesis

UDP-3-O-acyl-GlcNAc stands as a key, albeit transient, intermediate in the synthesis of lipid A. psu.edu The reaction catalyzed by LpxA to produce UDP-3-O-acyl-GlcNAc is thermodynamically unfavorable, with an equilibrium constant of approximately 0.01, favoring the reactants. annualreviews.orgpnas.orgresearchgate.net This means that the subsequent step in the pathway is critical for driving the biosynthesis of lipid A forward.

The second enzyme in the pathway, UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), catalyzes the removal of the acetyl group from the N-acetylglucosamine moiety of UDP-3-O-acyl-GlcNAc. wikipedia.orgwikipedia.orgnih.gov This deacetylation is the first irreversible and committed step in lipid A biosynthesis. annualreviews.orgnih.govpsu.eduebi.ac.uk The product of the LpxC-catalyzed reaction is UDP-3-O-acyl-glucosamine and acetate (B1210297). wikipedia.orguniprot.org The substrate for the next enzyme in the pathway, LpxD, is this deacetylated product. pnas.orguniprot.orguniprot.org LpxD, a UDP-3-O-acylglucosamine N-acyltransferase, then catalyzes the transfer of a second acyl chain to the free amino group. nih.govpnas.orguniprot.orguniprot.org

The regulation of LpxC activity is crucial for the bacterium, as an imbalance in the lipid A pathway can be toxic. uniprot.org LpxC is a zinc-dependent metalloamidase and is highly conserved across Gram-negative bacteria, making it a target for the development of novel antibacterial compounds. annualreviews.orgwikipedia.orgwikipedia.orgproteopedia.org

Table 1: Key Enzymes in the Metabolism of UDP-3-O-acyl-GlcNAc

| Enzyme Name | Abbreviation | Function | Catalyzed Reaction |

|---|---|---|---|

| UDP-N-acetylglucosamine acyltransferase | LpxA | Catalyzes the first step of lipid A biosynthesis. | (R)-3-hydroxyacyl-[acyl-carrier-protein] + UDP-N-acetyl-alpha-D-glucosamine <=> UDP-3-O-[(R)-3-hydroxyacyl]-N-acetyl-D-glucosamine + [acyl-carrier-protein] pnas.orgpnas.org |

| UDP-3-O-acyl-N-acetylglucosamine deacetylase | LpxC | Catalyzes the second and committed step of lipid A biosynthesis. | UDP-3-O-[(3R)-3-hydroxyacyl]-N-acetyl-alpha-D-glucosamine + H₂O <=> UDP-3-O-[(3R)-3-hydroxyacyl]-alpha-D-glucosamine + acetate wikipedia.orguniprot.orguniprot.org |

| UDP-3-O-acylglucosamine N-acyltransferase | LpxD | Catalyzes the third step of lipid A biosynthesis. | a UDP-3-O-[(3R)-3-hydroxyacyl]-alpha-D-glucosamine + a (3R)-hydroxyacyl-[ACP] <=> a UDP-2-N,3-O-bis[(3R)-3-hydroxyacyl]-alpha-D-glucosamine + holo-[ACP] + H+ uniprot.orguniprot.org |

Historical Perspective on its Identification and Pathway Elucidation

The elucidation of the lipid A biosynthetic pathway was a significant achievement in microbial biochemistry. A key breakthrough was the discovery of 2,3-diacylglucosamine 1-phosphate, a molecule referred to as lipid X. researchgate.net While present at very low levels in wild-type E. coli, it accumulates significantly in certain mutant strains, which facilitated its identification and characterization. researchgate.net This discovery provided a crucial piece of the puzzle for understanding the later stages of lipid A synthesis.

The initial enzyme in the pathway, LpxA (UDP-N-acetylglucosamine acyltransferase), was identified as the protein responsible for catalyzing the transfer of (R)-3-hydroxymyristic acid to UDP-N-acetylglucosamine. rcsb.org The crystal structure of LpxA from Escherichia coli was first determined in 1995, revealing a unique left-handed parallel beta-helix fold. pnas.orgrcsb.org This structural information provided insights into its catalytic mechanism and substrate specificity. The characterization of LpxA and the subsequent identification and study of LpxC were foundational to understanding the central role of UDP-3-O-acyl-GlcNAc as the product of the first reaction and the substrate for the first committed step in this essential bacterial pathway. psu.edunih.gov

Structure

2D Structure

Properties

Molecular Formula |

C35H64N4O22P2 |

|---|---|

Molecular Weight |

954.8 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate;2-amino-2-(hydroxymethyl)propane-1,3-diol |

InChI |

InChI=1S/C31H53N3O19P2.C4H11NO3/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43;5-4(1-6,2-7)3-8/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43);6-8H,1-3,5H2/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-;/m1./s1 |

InChI Key |

FPGDONAZDJAUGH-WGNXMJDASA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.C(C(CO)(CO)N)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.C(C(CO)(CO)N)O |

Origin of Product |

United States |

Enzymatic Pathways Governing Udp 3 O Acyl N Acetylglucosamine Metabolism

UDP-N-acetylglucosamine Acyltransferase (LpxA): Synthesis of UDP-3-O-acyl-N-acetylglucosamine

LpxA catalyzes the first step in the biosynthesis of lipid A. This reaction involves the reversible transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of UDP-N-acetylglucosamine (UDP-GlcNAc). pnas.orgebi.ac.uk In Escherichia coli, this reaction is thermodynamically unfavorable, with an equilibrium constant of approximately 0.01. pnas.orgebi.ac.uk Consequently, the subsequent step in the pathway, the deacetylation of UDP-3-O-acyl-GlcNAc by LpxC, is the committed step of lipid A biosynthesis. pnas.orgresearchgate.net

The catalytic mechanism of LpxA involves a direct acyl transfer from R-3-hydroxyacyl-ACP to UDP-GlcNAc. ebi.ac.uk A key residue in the active site, Histidine 125 (H125) in E. coli LpxA, functions as a general base. ebi.ac.uknih.gov The proposed mechanism proceeds as follows:

H125 deprotonates the 3-hydroxyl group of the N-acetyl-D-glucosamine moiety of UDP-GlcNAc. ebi.ac.uk

This initiates a nucleophilic attack by the resulting alkoxide on the carbonyl carbon of the thioester bond in the R-3-hydroxyacyl-ACP substrate. ebi.ac.uk

A tetrahedral oxyanion intermediate is formed. ebi.ac.uk

This intermediate then collapses, leading to the elimination of the holo-ACP and the formation of UDP-3-O-acyl-GlcNAc. ebi.ac.uk The protonated H125 is concomitantly deprotonated. ebi.ac.uk

This catalytic activity is essential for the biosynthesis of lipid A, which is a crucial component of the outer membrane of most Gram-negative bacteria. uniprot.org

LpxA enzymes exhibit a high degree of specificity for the length of the R-3-hydroxyacyl chain they transfer. nih.gov In Escherichia coli, LpxA is highly selective for R-3-hydroxymyristate, which has a 14-carbon acyl chain. pnas.org While it can utilize R-3-hydroxylauroyl-ACP (12 carbons) and R-3-hydroxypalmitoyl-ACP (16 carbons), the rate is only 1–2% of that for R-3-hydroxymyristoyl-ACP. pnas.org

This selectivity is determined by a "molecular ruler" mechanism, where the binding pocket for the acyl chain has a specific length. nih.gov In E. coli LpxA, the residue H191, located within the hydrophobic cleft of the β-helix domain, acts as a cap, sterically hindering the binding of acyl chains longer than 14 carbons. nih.gov

In contrast, the LpxA from Pseudomonas aeruginosa prefers a 10-carbon acyl chain (R-3-hydroxydecanoyl-ACP). pnas.orgnih.gov This difference in selectivity is attributed to the presence of a methionine residue (M169) in the P. aeruginosa LpxA, which obstructs the acyl chain binding cleft at a shorter length. nih.gov Site-directed mutagenesis studies have confirmed the role of these residues in determining acyl chain length selectivity. For instance, mutating glycine (B1666218) 173 to methionine in E. coli LpxA alters its preference from a C14 to a C10 acyl chain. pnas.orgpnas.org

| Bacterial Species | Preferred Acyl Chain Length | Key Residue in "Molecular Ruler" |

|---|---|---|

| Escherichia coli | 14 carbons (R-3-hydroxymyristate) | H191 |

| Pseudomonas aeruginosa | 10 carbons (R-3-hydroxydecanoate) | M169 |

| Leptospira interrogans | 12 carbons (R-3-hydroxylaurate) | K171 |

The structural features of LpxA are key to its function and substrate specificity.

LpxA exists as a homotrimer in solution, with each monomer consisting of two main domains. nih.gov The N-terminal portion of each monomer folds into a remarkable and unusual structure known as a left-handed parallel β-helix (LβH). pnas.orgnih.gov This LβH domain is prism-shaped and forms the central "stem" of the mushroom-like trimer. nih.gov The β-helix is composed of repeating hexapeptide units, with three of these repeats forming one complete turn of the helix. pnas.org The C-terminal domain forms a four-helix bundle that contributes to the "cap" of the mushroom structure. nih.gov

Crystal structures of E. coli LpxA have been determined in complex with its product, UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, at high resolution. pnas.org These structures reveal that the binding of the product does not induce major conformational changes in the enzyme. pnas.org The UDP-GlcNAc moiety binds in a cleft formed at the interface between two subunits of the homotrimer, with the catalytically important H125 residue positioned to interact with the 3-OH group of the glucosamine (B1671600). pnas.orgnih.gov Attempts to crystallize LpxA with its acyl-ACP substrate have been challenging. pnas.org However, the structure of L. interrogans LpxA has been solved in complex with a mimetic of acyl-ACP, providing insights into how the acyl chain and the phosphopantetheine arm of the ACP might bind. nih.gov

The crystal structures of LpxA in complex with its product provide a clear molecular basis for its acyl chain selectivity. The R-3-hydroxyacyl chain of the product extends into a deep, hydrophobic pocket within the LβH domain. pnas.org The first four carbon atoms of the acyl chain are oriented nearly perpendicular to the long axis of the β-helix, while the remainder of the hydrocarbon chain runs parallel to it. nih.gov As mentioned previously, the length of this hydrophobic pocket is restricted by specific amino acid residues that act as a "molecular ruler," thereby determining the enzyme's preference for a particular acyl chain length. nih.gov For example, in E. coli LpxA, the acyl chain of the bound product extends deep into the active site cleft, passing by residue G173. pnas.org

Structural Biology of LpxA:

UDP Binding Modes within the Active Site

The enzyme UDP-N-acetylglucosamine acyltransferase (LpxA) catalyzes the first step in Lipid A biosynthesis: the transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). The binding of the UDP-GlcNAc substrate within the LpxA active site is a critical aspect of its catalytic function.

Crystal structures of E. coli LpxA in complex with its product, UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, have revealed intricate details of substrate binding. Each active site is located at the interface of two adjacent LpxA subunits. The UDP moiety of the substrate extends toward one subunit, while the glucosamine and acyl chain are positioned next to the adjacent subunit. pnas.org

Two distinct binding modes for the UDP portion of the substrate have been identified. pnas.org These different conformations primarily involve variations in the positioning of the uracil (B121893) base and the ribose sugar. The binding is stabilized by a network of hydrogen bonds with highly conserved amino acid residues. pnas.orgresearchgate.net Key interactions for the UDP moiety involve residues such as Asn198, Glu200, Arg204, and Arg205 in E. coli LpxA. researchgate.net Additionally, numerous water molecules play a crucial role in mediating the interaction between the UDP moiety and the enzyme, with as many as ten water molecules directly hydrogen-bonding with this part of the substrate. pnas.org

The glucosamine portion of the substrate also engages in specific hydrophilic interactions with conserved residues, including Asp74, His125, His144, and Gln161, which serve to correctly orient the substrate for catalysis. researchgate.net This precise positioning is essential for the subsequent nucleophilic attack by the 3'-hydroxyl group of the GlcNAc on the acyl donor. researchgate.net

| Substrate Moiety | Interacting LpxA Residues | Reference |

|---|---|---|

| UDP | Asn198, Glu200, Arg204, Arg205 | researchgate.net |

| GlcNAc | Asp74, His125, His144, Gln161 | researchgate.net |

Kinetic Characterization and Equilibrium Favorability

The acylation of UDP-GlcNAc catalyzed by LpxA is characterized by an unfavorable equilibrium. nih.govebi.ac.uksemanticscholar.org For the E. coli enzyme, the equilibrium constant (Keq) for the reaction is approximately 0.01. semanticscholar.orgresearchgate.net This thermodynamic unfavorability indicates that the reverse reaction, the hydrolysis of UDP-3-O-acyl-GlcNAc, is favored. nih.govduke.edu

Kinetic analyses have shown that LpxA operates through a direct transfer mechanism rather than a ping-pong mechanism involving a covalent acyl-enzyme intermediate. semanticscholar.org This is supported by the finding that the enzyme does not catalyze the hydrolysis of its product or a substrate/product exchange reaction in the absence of the acyl donor. semanticscholar.org The catalytic mechanism is proposed to involve a general base-catalyzed reaction, with a catalytic dyad of His125 and Asp126 in E. coli LpxA. researchgate.netproteopedia.org His125 acts as the general base, deprotonating the 3'-hydroxyl group of UDP-GlcNAc to facilitate its nucleophilic attack on the acyl-ACP donor. researchgate.netebi.ac.uk

Due to the reversible nature of the LpxA-catalyzed reaction, the subsequent step in the pathway becomes critical for driving the biosynthesis of Lipid A forward. nih.govebi.ac.uk

UDP-3-O-acyl-N-acetylglucosamine Deacetylase (LpxC): Transformation to UDP-3-O-acyl-D-glucosamine

The second step in the Lipid A biosynthetic pathway is the deacetylation of UDP-3-O-acyl-N-acetylglucosamine, a reaction catalyzed by the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase, commonly known as LpxC. wikipedia.orgresearchgate.net

Catalytic Reaction Mechanism: Deacetylation of the N-acetyl group

LpxC catalyzes the hydrolysis of the N-acetyl group from UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetylglucosamine to produce UDP-3-O-[(3R)-3-hydroxymyristoyl]-D-glucosamine and acetate (B1210297). wikipedia.orgnih.gov This reaction is irreversible and serves to commit the substrate to the Lipid A pathway. ebi.ac.ukresearchgate.netresearchgate.net

Kinetic and structural studies have revealed that LpxC employs a general acid-base catalytic mechanism. nih.govduke.edunih.gov The active site contains a catalytic zinc ion and key amino acid residues that participate directly in the catalysis. A zinc-bound water molecule acts as the nucleophile, attacking the carbonyl carbon of the substrate's N-acetyl group. nih.gov A glutamate (B1630785) residue (Glu78 in E. coli LpxC) functions as a general base, activating the zinc-bound water for nucleophilic attack. nih.govduke.edunih.gov Concurrently, a histidine residue (His265 in E. coli LpxC) acts as a general acid, protonating the nitrogen of the leaving amino group. nih.gov This concerted acid-base catalysis facilitates the cleavage of the amide bond. nih.govduke.edunih.gov

Designation as the Committed Step in Lipid A Biosynthesis

The deacetylation reaction catalyzed by LpxC is considered the first committed and irreversible step in the biosynthesis of Lipid A. nih.govduke.eduresearchgate.netnih.govresearchgate.netnih.govresearchgate.netwikipedia.orgq-bio.orgebi.ac.uk This is a direct consequence of the thermodynamically unfavorable nature of the preceding LpxA-catalyzed reaction. nih.govduke.edunih.gov By catalyzing an irreversible step, LpxC effectively pulls the metabolic flux from the initial, reversible acylation towards the downstream pathway, ensuring the continuous synthesis of Lipid A. nih.govresearchgate.net

The critical role of LpxC as the gatekeeper of this essential pathway is underscored by the fact that both the inhibition and the overproduction of LpxC are lethal to Gram-negative bacteria. nih.govduke.edu This tight regulation highlights its importance in maintaining the integrity of the bacterial outer membrane. nih.gov

Enzymatic Classification and Cofactor Requirements

LpxC is classified as a zinc-dependent metalloamidase. nih.govduke.eduwikipedia.orgnih.govresearchgate.netnih.govwikipedia.orgebi.ac.ukresearchgate.net The enzyme requires a divalent metal cation for its catalytic activity, with zinc (Zn²⁺) being the physiologically relevant cofactor. nih.govresearchgate.netresearchgate.netnih.gov The zinc ion is typically coordinated by three amino acid residues within the active site—two histidines and one aspartate—as well as a water molecule. nih.govduke.edu This coordinated water molecule is crucial for the catalytic mechanism, serving as the nucleophile in the deacetylation reaction. nih.gov The zinc ion's role is to polarize the carbonyl of the N-acetyl group and to lower the pKa of the bound water molecule, thereby facilitating its deprotonation and subsequent nucleophilic attack. nih.gov

While LpxC is highly active with Zn²⁺, it can also function with other divalent cations like Fe²⁺ in vitro, although Zn²⁺ is the ion that co-purifies with the enzyme from bacterial cultures grown in rich media. researchgate.netresearchgate.netnih.gov The high affinity of LpxC for zinc, with a dissociation constant (Kd) in the picomolar range, further establishes it as a bona fide zinc metalloenzyme. nih.gov

Metal Ion Binding Sites and Coordination (e.g., Zn²⁺ and Fe²⁺)

The catalytic activity of LpxC is critically dependent on a single divalent metal ion located in its active site. nih.gov While initially characterized as a mononuclear Zn(II) metalloenzyme, subsequent research has revealed that LpxC can also utilize Fe(II) as a cofactor, and the specific metal ion bound can vary depending on cellular conditions. nih.gov

LpxC from Aquifex aeolicus features a novel zinc-binding motif characterized by the sequence HKXXD. nih.govduke.edu In the crystal structure, the catalytic zinc ion is found at the base of the active-site cleft. nih.govpnas.org The coordination geometry of the catalytic Zn²⁺ ion in A. aeolicus LpxC is typically square-pyramidal, involving three amino acid residues and a solvent molecule. nih.gov Specifically, the metal ion is coordinated by the side chains of two histidine residues (H79, H238) and one aspartate residue (D242). nih.gov Some structural studies have suggested the possibility of an unusual pentacoordinate geometry for the zinc ion when bound to certain inhibitors. duke.edu

Interestingly, studies on LpxC from Escherichia coli have demonstrated that the enzyme is 6- to 8-fold more active with Fe(II) than with Zn(II). nih.gov Analysis of LpxC purified from E. coli grown in minimal medium under anaerobic conditions showed that the predominantly bound metal is Fe(II). The ratio of iron to zinc bound to LpxC in vivo fluctuates with the metal content of the growth medium. Although LpxC displays a significantly higher binding affinity for Zn(II) (Kᴅ of ~60 pM) compared to Fe(II) (Kᴅ of ~110 nM), the higher intracellular availability of exchangeable iron suggests that Fe(II) is the thermodynamically favored cofactor under standard cellular conditions. nih.gov This ability to switch between iron and zinc may serve as a regulatory mechanism for LpxC activity in response to environmental changes. nih.gov

In addition to the catalytic metal ion, a second, inhibitory zinc-binding site has been identified. nih.gov In the presence of excess zinc, a second Zn²⁺ ion can bind, coordinated by residues such as E78 and H265 in A. aeolicus LpxC, leading to inhibition of the enzyme's activity. pnas.org

| Metal Ion | Typical Coordination Residues (A. aeolicus) | Coordination Geometry | Functional Role |

| Zn²⁺ | H79, H238, D242 | Square-pyramidal | Catalytic |

| Fe²⁺ | (Implied same as Zn²⁺) | (Implied same as Zn²⁺) | Catalytic (Higher Activity) |

| Zn²⁺ | E78, H265 | Tetrahedral | Inhibitory |

Structural Biology of LpxC:

α/β Structure and Duplicated Repeats

While the core fold of the two domains is homologous, they are distinguished by unique structural elements inserted between their respective β4-strands and A-helices. nih.gov The insert in the first domain is a small β-sheet, while the insert in the second domain forms a characteristic β-α-β subdomain. nih.govpnas.org These inserts are located on the same side of the molecule and contribute significantly to the formation of the active site. nih.govresearchgate.net

Active Site Cleft and Hydrophobic Tunnel Architecture

The active site of LpxC is located in a deep cleft, approximately 20 Å in depth, formed at the interface between the two structural domains. nih.govnih.gov The catalytic metal ion resides at the base of this cleft. nih.govpnas.org

A prominent and critical feature of the active site architecture is a long, conserved hydrophobic tunnel. nih.govnih.gov This tunnel is framed by the β-α-β subdomain of insert II and is lined with conserved aliphatic and hydrophobic residues. nih.govpnas.orgpnas.org The architecture of this tunnel is specifically adapted to bind the acyl chain of the UDP-3-O-acyl-GlcNAc substrate. nih.govpnas.org The hydrophobic passage captures the fatty acid component, accounting for the enzyme's specificity for substrates bearing a 3-O-fatty acid substituent. nih.govpnas.org The high degree of conservation of the hydrophobic residues lining this passage provides a high-affinity binding site for the substrate's acyl chain. pnas.org The flexibility of this tunnel region is significant, as it can adopt different conformations, such as a "collapsed" state when certain inhibitors are bound, highlighting its dynamic nature during substrate binding and catalysis. nih.gov

Residues Critical for Catalysis and Substrate Binding

Several key amino acid residues within the LpxC active site are essential for its catalytic function and for the binding of its substrate. These residues can be broadly categorized as those involved in metal coordination, catalysis, and substrate interaction.

Metal Coordinating Residues: As detailed previously (Section 2.2.3.2), the catalytic zinc ion is coordinated by a conserved motif that includes two histidines and one aspartate (e.g., H79, H238, and D242 in A. aeolicus LpxC). nih.gov

Catalytic Residues: A general acid-base mechanism has been proposed for LpxC. duke.edu Mutagenesis studies have identified several invariant or highly conserved residues crucial for catalysis. Glutamate-78 (E78 in A. aeolicus) is thought to act as a general base, activating a zinc-bound water molecule for nucleophilic attack on the substrate's acetyl carbonyl group. pnas.org Histidine-265 (H265 in A. aeolicus) is also critical for catalysis, potentially involved in stabilizing the oxyanion intermediate or in protonating the leaving amine. duke.edupnas.orgnih.gov Threonine-191 and Lysine-227 (in A. aeolicus) have also been implicated in stabilizing the tetrahedral oxyanion intermediate formed during the reaction. pnas.orgnih.gov

Substrate Binding Residues: The hydrophobic tunnel is lined with conserved hydrophobic residues that interact with the substrate's acyl chain. pnas.org Additionally, a "basic patch" of residues adjacent to the catalytic zinc, including several lysine (B10760008) and arginine residues, is well-positioned to interact with the negatively charged pyrophosphate moiety of the UDP group. duke.edu A hydrophobic patch formed by conserved phenylalanine residues (e.g., F192) is located between the basic patch and the hydrophobic tunnel and may accommodate the methyl group of the substrate's acetyl moiety. duke.edupnas.org

| Residue (A. aeolicus numbering) | Proposed Role |

| H79, H238, D242 | Catalytic Metal (Zn²⁺/Fe²⁺) Coordination |

| E78 | General Base (Water Activation) |

| H265 | Proton Donor / Transition State Stabilization |

| T191 | Oxyanion Intermediate Stabilization |

| K227 | Oxyanion Intermediate Stabilization |

| F192 | Acetyl Group Binding |

Regulatory Mechanisms of LpxC Activity:

Proteolytic Degradation by FtsH Protease

In Escherichia coli and other enterobacteria, the cellular concentration of LpxC is tightly controlled through regulated proteolysis. nih.govasm.org This regulation is crucial for bacterial viability, as both insufficient and excessive amounts of lipopolysaccharide (LPS) are detrimental to the cell. nih.govasm.org The primary enzyme responsible for LpxC turnover is FtsH, an essential, membrane-anchored AAA+ metalloprotease. nih.govbiorxiv.org

The degradation of LpxC by FtsH is not random but is directed by a specific signal sequence located at the C-terminus of the LpxC protein. nih.govnih.gov Removal of as few as five amino acids from the C-terminus is sufficient to abolish degradation by FtsH in vivo, resulting in a stable and active LpxC enzyme. nih.gov This degradation signal is characterized by a motif rich in nonpolar amino acids. nih.gov

The rate of LpxC proteolysis is dynamic and correlates with the bacterial growth rate. LpxC is rapidly degraded during slow growth phases but is stabilized when cells are growing quickly, presumably to match the demand for LPS biosynthesis needed for new membrane formation. asm.org This regulatory system involves at least one accessory protein, LapB (also known as YciM), which is thought to function as an adaptor protein that modulates the FtsH-mediated degradation of LpxC. biorxiv.orgasm.org The entire regulatory pathway ensures that the flux of precursors into the LPS biosynthetic pathway is balanced with the synthesis of other essential membrane components like phospholipids (B1166683). biorxiv.org

Growth Rate Dependence of LpxC Degradation

The cellular concentration of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a pivotal enzyme in the biosynthesis of lipopolysaccharide (LPS), is intricately regulated to match the growth demands of the cell. This regulation is primarily achieved through controlled proteolysis, and the rate of this degradation is notably dependent on the cellular growth rate. In Escherichia coli, the stability of LpxC is dynamically adjusted to ensure that the production of LPS is synchronized with the requirements of an expanding cell envelope. nih.gov

Under conditions of rapid growth, there is a high demand for LPS to populate the outer membrane of progeny cells. nih.gov Consequently, LpxC is relatively stable, allowing for a high rate of lipid A biosynthesis. nih.govnih.gov Conversely, during slow growth, the demand for new LPS molecules is diminished. To prevent the toxic accumulation of LPS, LpxC is rapidly degraded. nih.govnih.gov This growth rate-dependent degradation is primarily mediated by the essential inner membrane AAA+ protease FtsH, in conjunction with its adapter protein LapB (also known as YciM). asm.orgresearchgate.net

The molecular mechanism connecting growth rate to LpxC stability involves the alarmone guanosine (B1672433) pentaphosphate (ppGpp), a key regulator of the stringent response in bacteria. nih.gov Under slow-growth conditions, cellular levels of ppGpp are typically elevated. This state is associated with a faster turnover of LpxC. nih.govresearchgate.net In strains that are unable to synthesize ppGpp, this relationship is inverted: LpxC is destabilized during fast growth and stabilized during slow growth. nih.gov This indicates that ppGpp is a crucial mediator in the signaling pathway that couples cellular metabolic status and growth rate to the proteolytic control of LpxC. nih.gov

The following table summarizes the relationship between bacterial growth rate and the stability of the LpxC enzyme.

| Growth Condition | Cellular Demand for LPS | LpxC Stability | LpxC Degradation Rate |

| Fast Growth | High | Increased | Slow |

| Slow Growth | Low | Decreased | Fast |

Modulation in Response to Lipid A Content

The degradation of LpxC is also subject to a sophisticated feedback regulation mechanism that is responsive to the cellular content of lipid A and its precursors. This ensures a homeostatic balance between the synthesis of LPS and other essential membrane components, such as phospholipids, which share a common precursor, (R)-3-hydroxymyristoyl-ACP. nih.govasm.org An imbalance in this ratio can be lethal to the bacterium. nih.govnih.gov

Early research indicated that inhibiting the initial steps of lipid A biosynthesis, for instance through mutations in the lpxA or lpxD genes, leads to a significant increase in the activity and accumulation of LpxC, without a corresponding increase in lpxC gene transcription. nih.govnih.gov This post-transcriptional regulation hinted at a feedback mechanism where a downstream intermediate of the lipid A pathway influences LpxC stability. nih.gov

Subsequent studies have identified the lipid A disaccharide as a key signaling molecule in this feedback loop. nih.gov An accumulation of lipid A disaccharide, which would occur if downstream steps of LPS synthesis are blocked or slowed, appears to promote the degradation of LpxC. nih.gov Conversely, a reduction in the levels of lipid A disaccharide, which can be achieved by overexpressing the enzyme LpxK, results in the stabilization of LpxC. nih.gov This suggests that the cell monitors the flux through the lipid A pathway and adjusts the level of the committed enzyme, LpxC, accordingly. nih.gov

The FtsH-LapB proteolytic complex is central to this lipid A-dependent modulation. asm.orgresearchgate.net It is proposed that the activity of this complex is modulated by the levels of lipid A intermediates. nih.gov Proteins such as YejM (also known as PbgA) act as anti-adaptors, sensing LPS levels and sequestering LapB at low LPS concentrations to slow down LpxC degradation. researchgate.netbiorxiv.org When LPS is abundant, LapB is liberated to interact with FtsH and promote the proteolysis of LpxC. researchgate.net

| Condition | Cellular Lipid A Intermediate Levels | Effect on FtsH-LapB Complex | LpxC Stability |

| Inhibition of early Lipid A biosynthesis (e.g., lpxA, lpxD mutants) | Decreased | Inhibition | Stabilized |

| Accumulation of Lipid A disaccharide | Increased | Activation | Destabilized |

| Overexpression of LpxK (reduces Lipid A disaccharide) | Decreased | Inhibition | Stabilized |

Biological Roles and Physiological Ramifications of Udp 3 O Acyl N Acetylglucosamine Metabolism

Essentiality of the Pathway for Gram-Negative Bacterial Viability and Proliferation

The biosynthetic pathway that produces UDP-3-O-acyl-GlcNAc is indispensable for the viability and proliferation of most Gram-negative bacteria. asm.orgfrontiersin.org This pathway is the initial stage of lipid A biosynthesis, and lipid A serves as the hydrophobic anchor of LPS in the outer membrane. proteopedia.orgwikipedia.org The enzymes involved in this pathway, particularly UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), are essential for bacterial growth. asm.orgwikipedia.org LpxC catalyzes the second and committed step in the lipid A biosynthetic pathway, making it a crucial control point. wikipedia.orgnih.gov

Inhibition or genetic disruption of the enzymes in this pathway, such as LpxA, LpxC, and LpxD, is lethal to a wide range of Gram-negative pathogens. nih.govresearchgate.net For instance, inhibitors targeting LpxC have been shown to be potent bactericidal agents against clinically significant bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov The essential nature of this pathway is underscored by the fact that the genes encoding these enzymes are typically single-copy genes in bacterial genomes. frontiersin.org The lethality associated with the disruption of this pathway stems from the inability of the bacteria to synthesize lipid A, which is a critical component for the formation of a functional outer membrane. asm.org

The table below summarizes the effects of inhibiting a key enzyme, LpxC, in this pathway on the viability of various Gram-negative bacteria.

| LpxC Inhibitor | Target Organism | Observed Effect on Viability |

| CHIR-090 | Escherichia coli, Pseudomonas aeruginosa | Potent bactericidal activity, comparable to ciprofloxacin. nih.gov |

| L-161,240 | Escherichia coli | Kills 99.9% of cells within four hours. nih.gov |

| PF-05081090 | Escherichia coli | Less than 30% of cells remain intact after treatment. biorxiv.org |

| BB-78485 | Escherichia coli | Approximately 50% of cells remain intact after treatment. biorxiv.org |

Contribution to Outer Membrane Biogenesis and Maintenance of Integrity

The synthesis of UDP-3-O-acyl-GlcNAc is a foundational step in the biogenesis of the outer membrane in Gram-negative bacteria. This molecule is a precursor for lipid A, which constitutes the outer leaflet of the outer membrane. nih.gov The outer membrane is an asymmetric bilayer with LPS on the outside and phospholipids (B1166683) on the inside, and it serves as a crucial protective barrier against the external environment, including many antibiotics. nih.govnih.gov

The integrity of the outer membrane is critically dependent on the proper synthesis and assembly of LPS. mdpi.com When the UDP-3-O-acyl-GlcNAc metabolic pathway is disrupted, the production of lipid A is halted, leading to defects in LPS assembly. proteopedia.org This results in a compromised outer membrane that is more permeable to hydrophobic substances and certain antibiotics, such as vancomycin, which are normally excluded. biorxiv.org The destabilization of the outer membrane can lead to morphological changes in the bacteria, including the formation of aberrant cell shapes and eventual cell lysis. biorxiv.orgnih.gov

Research has demonstrated that mutations in the genes of this pathway, such as lpxA, lpxC, and lpxD, lead to a disordered outer membrane structure. nih.gov The table below outlines the key enzymes in the initial steps of lipid A biosynthesis, starting from UDP-GlcNAc, and their role in outer membrane biogenesis.

| Enzyme | Gene | Function in Lipid A Biosynthesis | Impact on Outer Membrane |

| UDP-N-acetylglucosamine acyltransferase | lpxA | Catalyzes the first step, the acylation of UDP-GlcNAc. nih.gov | Essential for providing the initial acyl chain for lipid A. |

| UDP-3-O-acyl-N-acetylglucosamine deacetylase | lpxC | Catalyzes the deacetylation of UDP-3-O-acyl-GlcNAc, the first committed step. wikipedia.orgnih.gov | A critical control point for the overall synthesis of LPS. |

| UDP-3-O-(R-3-hydroxymyristoyl)glucosamine N-acyltransferase | lpxD | Adds a second acyl chain to the growing lipid A precursor. researchgate.net | Contributes to the core structure of lipid A. |

Influence on Bacterial Pathogenesis and Virulence Factor Expression

The metabolic pathway leading to UDP-3-O-acyl-GlcNAc has a significant influence on the pathogenesis of Gram-negative bacteria and the expression of their virulence factors. Lipid A, the end product of this pathway, is a potent activator of the host's innate immune system and is also known as endotoxin. wikipedia.org The interaction of lipid A with host cell receptors, such as Toll-like receptor 4 (TLR4), can trigger a strong inflammatory response, which is a hallmark of bacterial infections. wikipedia.org

Disruption of the UDP-3-O-acyl-GlcNAc pathway not only affects bacterial viability but can also modulate virulence. The integrity of the outer membrane, which is dependent on this pathway, is crucial for the proper functioning of various virulence-associated systems, such as secretion systems that deliver toxins and other effector proteins into host cells. Furthermore, the regulation of genes involved in the synthesis and modification of LPS is often linked to virulence gene expression. nih.gov

The metabolism of N-acetylglucosamine (GlcNAc), a precursor in this pathway, has been shown to be important for the production of virulence factors and biofilm formation in some pathogenic bacteria. nih.gov Therefore, targeting the UDP-3-O-acyl-GlcNAc pathway not only has direct antibacterial effects but may also serve as an anti-virulence strategy by attenuating the bacterium's ability to cause disease.

Analogous Lipid A-like Molecules in Eukaryotic Organisms (e.g., plants, mitochondria, chloroplasts)

While lipid A is characteristically associated with Gram-negative bacteria, evidence suggests the existence of analogous molecules and the enzymatic machinery for their synthesis in some eukaryotic organisms, including plants. nih.gov The vascular plant Arabidopsis thaliana has been found to possess nuclear genes that encode for enzymes homologous to those in the bacterial lipid A biosynthetic pathway. nih.govpnas.org

Research indicates that these plant-based lipid A precursors are likely synthesized in the mitochondria. pnas.org Furthermore, studies using affinity reagents for lipid A have shown staining in the chloroplasts of vascular plants and in green algae, suggesting the presence of lipid A-like molecules within these organelles. nih.gov The endosymbiotic theory posits that mitochondria and chloroplasts originated from free-living bacteria, which could explain the retention of a lipid A-like biosynthetic pathway. pnas.org

The precise function of these lipid A-like molecules in eukaryotic organelles is not yet fully understood. It is hypothesized that they may play a structural role in the outer membranes of mitochondria and chloroplasts. pnas.org Another possibility is that they are involved in signaling pathways or plant defense responses to pathogens. pnas.org The interaction of bacterial lipid A with mitochondria has been shown to affect mitochondrial respiration and phosphorylation, indicating a potential for cross-talk between bacterial and organellar lipid molecules. nih.gov

Targeting Udp 3 O Acyl N Acetylglucosamine Pathway for Antimicrobial Development

LpxC as a Promising Target for Novel Antibacterial Agents

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a zinc-dependent metalloamidase that catalyzes the second and first committed step in the biosynthesis of Lipid A. nih.govimmune-system-research.comwikipedia.org This enzyme is encoded by the lpxC gene, which is an essential, single-copy gene conserved in virtually all Gram-negative bacteria. nih.gov The indispensable role of LpxC in bacterial survival makes it an excellent target for the development of new antibacterial agents. nih.govimmune-system-research.comnih.gov

The catalytic mechanism of LpxC involves a general acid-base mechanism, with a glutamate (B1630785) residue acting as the general base. nih.govnih.gov A zinc ion in the active site activates a water molecule, which then attacks the acetyl group of the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. nih.govnih.gov This leads to the formation of a tetrahedral oxyanion transition state. nih.gov

Inhibitors can be designed to mimic this transition state, binding to the enzyme's active site with high affinity. youtube.com These transition state analogs are often more potent inhibitors than substrate analogs because they take advantage of the enzyme's preferential binding to the transition state geometry and electronic distribution. youtube.com This principle of transition state mimicry has been a key strategy in the design of potent LpxC inhibitors.

Several classes of LpxC inhibitors have been developed, with many designed to chelate the catalytic zinc ion in the active site.

A significant number of potent LpxC inhibitors incorporate a hydroxamate group, which effectively targets the catalytic zinc ion. nih.govnih.gov

CHIR-090 is a powerful, broad-spectrum antibiotic that demonstrates efficacy against Escherichia coli and Pseudomonas aeruginosa, rivaling that of established antibiotics like ciprofloxacin. nih.govacs.org It inhibits a wide range of LpxC enzymes with sub-nanomolar affinity in vitro. nih.gov CHIR-090 is a two-step, slow, tight-binding inhibitor of LpxC. nih.govnih.gov

ACHN-975 is another selective, hydroxamate-based LpxC inhibitor with subnanomolar inhibitory activity against a wide range of Gram-negative bacteria. immune-system-research.commedchemexpress.comguidetopharmacology.org It was the first LpxC inhibitor to enter clinical trials. immune-system-research.comnih.gov ACHN-975 has shown potent activity against P. aeruginosa isolates. nih.gov

| Compound | Target | Mechanism of Action | In Vitro Potency (IC50/Ki) |

| CHIR-090 | LpxC | Slow, tight-binding inhibition | Ki of 1.0 - 1.7 nM for A. aeolicus LpxC acs.orgnih.gov |

| ACHN-975 | LpxC | Selective inhibition | IC50 of 0.02 nM against Enterobacteriaceae spp. immune-system-research.commedchemexpress.com |

As an alternative to hydroxamates, a class of inhibitors incorporating a more stable and synthetically versatile isoxazoline core has been designed. nih.govacs.org This scaffold allows for the exploration of diverse metal-binding groups. nih.govacs.org Several isoxazolines with different metal-coordinating functionalities have demonstrated significant inhibition of LpxC enzymatic activity. acs.org

Some of the most potent LpxC inhibitors, such as CHIR-090, exhibit slow, tight-binding inhibition kinetics. nih.govnih.gov This type of inhibition is characterized by a two-step mechanism. acs.orgnih.gov Initially, a rapid, reversible encounter complex is formed between the enzyme and the inhibitor. nih.govnih.gov This is followed by a slower conformational change that results in a more stable, tightly bound complex. nih.govnih.gov

Slow, tight-binding inhibitors often have a longer residence time on their target enzyme compared to classical competitive inhibitors. nih.govpnas.org This prolonged engagement with the target can translate into more sustained inhibition of the biological pathway and, consequently, more effective antibacterial activity in vivo. nih.govpnas.org The slow dissociation of the inhibitor from the enzyme means that the inhibition is not easily overcome by the accumulation of substrate. nih.gov

| Inhibition Characteristic | Description | Advantage |

| Initial Rapid Binding | The inhibitor quickly and reversibly binds to the LpxC active site. nih.govnih.gov | Allows for initial target engagement. |

| Slow Isomerization | The initial enzyme-inhibitor complex undergoes a slow conformational change. nih.govnih.gov | Leads to a more stable, tightly bound complex. |

| Tight Binding | The final complex has a very low dissociation rate. nih.govpnas.org | Prolonged inhibition of the enzyme, even with substrate accumulation. nih.gov |

Classes of LpxC Inhibitors:

Inhibitor-Enzyme Complex Structural Characterization (e.g., LpxC-TU-514 complex)

The structural elucidation of the UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) enzyme, particularly in complex with inhibitors, has been fundamental to understanding its mechanism and designing potent antibiotics. The first structures of Aquifex aeolicus LpxC were determined by both solution NMR and X-ray crystallography, revealing a novel α/β sandwich fold. acs.orgnih.gov This structure consists of two topologically similar domains, each with a unique insert segment. acs.orgnih.gov These two inserts come together to form the active site pocket. acs.org

A key breakthrough was the characterization of LpxC in a complex with the substrate-analog inhibitor TU-514. nih.gov The solution structure of this complex provided critical insights into inhibitor binding. acs.orgnih.gov TU-514 was designed to mimic the natural substrate but with key differences: it lacks the UDP moiety, the myristoyl chain has no 3-hydroxy group, and the N-acetyl group is replaced by a methylhydroxamic acid. acs.org This hydroxamic acid group is designed to chelate the catalytic zinc ion (Zn²⁺) in the active site, a crucial interaction for inhibition. acs.orgnih.gov The active site is situated between the two domains of the enzyme, where the catalytic zinc ion is coordinated by a conserved HKXXD sequence motif, comprising two histidine residues and an aspartate residue. acs.orgnih.gov

Analysis of the LpxC-TU-514 complex identified several distinct features crucial for inhibitor interaction nih.gov:

A Hydrophobic Passage : A notable feature is an L-shaped hydrophobic passage, primarily formed by Insert II, which accommodates the acyl chain of the inhibitor. nih.govpnas.org This passage is lined with conserved hydrophobic residues, providing a high-affinity binding site. pnas.org

Active Site Patches : The active site contains two distinct patches that contribute to inhibitor binding: a hydrophobic patch and a positively charged basic patch. acs.orgnih.gov These surfaces are key for the interaction with the headgroup of LpxC inhibitors. nih.gov

Catalytic Zinc Ion : The essential Zn²⁺ ion is located at the active site and is directly targeted by the metal-chelating "warhead" of many inhibitors, such as the hydroxamate group of TU-514. nih.gov

These structural studies have provided a detailed blueprint of the enzyme's active site, revealing how inhibitors bind and offering a rational basis for the design of new and more potent antibacterial agents. nih.govfigshare.com

Strategies for Inhibitor Design and Optimization

The detailed structural knowledge of LpxC has enabled various sophisticated strategies for the design and optimization of its inhibitors. A primary approach is structure-based drug design, which leverages the three-dimensional structure of the enzyme to create compounds that fit precisely into the active site. nih.govnih.gov

One successful strategy focuses on optimizing the "headgroup" of inhibitors—the part that interacts with the active site's basic and hydrophobic patches. nih.gov By analyzing the LpxC/TU-514 complex, researchers identified opportunities to improve binding affinity by designing headgroups that make more favorable contacts within this region. nih.gov For example, some efforts have focused on designing inhibitors that can extend into and address the UDP-binding pocket, a conserved feature among LpxC orthologs. pnas.orgacs.org The attachment of specific substituents to the core scaffold of an inhibitor can lead to improved activity. acs.org

Another key strategy involves designing inhibitors with scaffolds that can overcome species-specific variations in the LpxC enzyme. Many LpxC inhibitors display a narrow spectrum of activity, being potent against some Gram-negative bacteria but not others. nih.gov This is often due to differences in the sequence and conformation of the hydrophobic passage that binds the inhibitor's tail. nih.gov It was found that inhibitors featuring a rigid diacetylene scaffold are less affected by this heterogeneity and thus exhibit a broader spectrum of potent inhibition. nih.govnih.gov

Furthermore, understanding the conformational dynamics of LpxC is crucial. Some LpxC enzymes are inherently more flexible than others, showing significant ligand-induced conformational changes. nih.gov A thorough understanding of this structural plasticity allows for the design of broad-spectrum antibiotics that can be accommodated by both rigid and flexible LpxC orthologs. nih.gov Fragment-based screening has also been employed, where small chemical fragments are tested for binding to specific pockets, like the UDP-binding site, and then linked to a core inhibitor scaffold to enhance potency. acs.org

These combined strategies, focusing on the inhibitor headgroup, tail scaffold, and enzyme dynamics, have led to the development of highly potent LpxC inhibitors with improved antibacterial profiles. nih.govresearchgate.net

Molecular Resistance Mechanisms to LpxC Inhibitors

As with any antibiotic target, bacteria can develop resistance to LpxC inhibitors. Studies have identified several molecular mechanisms that confer this resistance. Spontaneous resistance to LpxC inhibitors occurs at frequencies comparable to those of already marketed antibiotics. asm.org

One primary mechanism is the alteration of the LpxC enzyme itself through point mutations. For example, an M62R mutation (methionine to arginine at position 62) in the active site of Pseudomonas aeruginosa LpxC was found to confer an 8-fold increase in the minimum inhibitory concentration (MIC) for the inhibitor LpxC-2. asm.org Mutations in the target lpxC gene have been identified in E. coli as a cause of decreased susceptibility to hydroxamate-based inhibitors like BB-78484. nih.gov

However, resistance is not limited to mutations within the lpxC gene. A unique mechanism of resistance involves mutations in genes seemingly unrelated to the lipid A pathway. Studies in E. coli have isolated highly resistant mutants with chromosomal point mutations in fabZ, a dehydrase in fatty acid biosynthesis, and thrS, the threonyl-tRNA ligase. duke.edu These mutations act additively and independently to confer resistance. duke.edu

fabZ Mutations : Mutations in fabZ lead to reduced enzymatic activity, which unexpectedly causes a decrease in the cellular levels of the LpxC protein. This suggests a tight regulation and balance between the biosynthesis of fatty acids and lipid A. duke.edu

These findings reveal that bacteria can overcome the inhibition of lipid A biosynthesis by rebalancing their cellular homeostasis, representing a complex and unique resistance strategy. duke.edu In P. aeruginosa, another common resistance mechanism is the upregulation of efflux pumps, such as MexAB-OprM and MexEF-OprN, which actively transport the inhibitor out of the bacterial cell. asm.org

LpxA as a Potential Target

UDP-N-acetylglucosamine acyltransferase (LpxA) catalyzes the first step in the Raetz pathway of lipid A biosynthesis, transferring an acyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-GlcNAc. nih.govnih.gov Like LpxC, LpxA is an essential enzyme in most Gram-negative bacteria and represents an attractive target for the development of new antimicrobial agents. nih.gov

Peptide-Based Inhibitors of LpxA (e.g., peptide 920)

Significant progress in targeting LpxA has come from the discovery of peptide-based inhibitors. Through screening a phage-display library, a 15-amino-acid peptide, designated peptide 920 , was identified as a potent inhibitor of E. coli LpxA. nih.govnih.gov This peptide demonstrates a half-maximal inhibitory concentration (IC₅₀) of approximately 60 nM. nih.govresearchgate.net While peptide 920 itself is not a viable antibiotic due to its inability to cross the bacterial membrane, its discovery has been crucial for validating LpxA as a druggable target. nih.gov When overexpressed inside cells as a fusion protein, it successfully inhibited bacterial growth. nih.gov

Following the discovery of peptide 920, subsequent work has focused on using it as a scaffold to create smaller, more potent peptide inhibitors. For example, a 12-residue peptide named CR20, derived from peptide 920 by removing three N-terminal residues, was found to be an even more potent inhibitor with an IC₅₀ of about 50 nM. nih.govresearchgate.net Another peptide, RJPXD33, was identified as a dual-specific inhibitor of both LpxA and LpxD, the third enzyme in the pathway. nih.govnih.gov

Table 1: Potency of LpxA Peptide Inhibitors

| Peptide | Target Enzyme(s) | IC₅₀ / Kᵢ / Kₑ |

|---|---|---|

| Peptide 920 | LpxA | ~60 nM (IC₅₀) / ~50 nM (Kᵢ) |

| CR20 | LpxA | ~50 nM (IC₅₀) |

| RJPXD33 | LpxA, LpxD | ~20 µM (Kₑ for LpxA) |

Molecular Basis of LpxA Inhibition by Peptide Scaffolds

Structural and kinetic studies have revealed the molecular basis for how these peptides inhibit LpxA. Enzyme kinetics analysis demonstrated that peptide 920 acts as a competitive inhibitor with respect to the acyl-ACP substrate, but not UDP-GlcNAc. nih.gov This finding is consistent with an ordered bi-substrate binding mechanism where acyl-ACP must bind to LpxA first, before UDP-GlcNAc can bind. nih.gov

The crystal structure of LpxA in complex with peptide 920 shows that the peptide adopts a compact β-hairpin conformation. nih.gov It binds in a deep cleft located at the interface of the LpxA trimer, near the active site. nih.gov Crucially, the bound peptide occupies the space that would normally be filled by the acyl-ACP substrate, effectively blocking its access to the enzyme. nih.govnih.gov The peptide not only overlaps with the binding site for the pantetheine group of acyl-ACP but also with the space occupied by the UDP-GlcNAc substrate. nih.gov

The structure of the LpxA-CR20 complex shows that this shorter peptide also binds in a region that occludes the acyl-ACP binding site. nih.gov The interactions between LpxA and CR20 are distinct from those with peptide 920, involving a significant number of water-mediated polar interactions that stabilize the complex. nih.govresearchgate.net These structural insights map out the key residues and binding pockets on LpxA that, if engaged by a small molecule, could lead to efficient inhibition of the enzyme, providing a promising starting point for structure-based drug design. nih.gov

Advanced Research Methodologies for Investigating Udp 3 O Acyl N Acetylglucosamine and Associated Enzymes

Enzymatic Activity Assays and Kinetic Characterization

Quantifying the activity of LpxC and its inhibition is fundamental to drug discovery efforts. Assays are designed to be sensitive, reproducible, and adaptable to different formats, from single-enzyme kinetic studies to large-scale screening.

Early methods for assaying LpxC activity relied on radiolabeled substrates. asm.org These assays typically used UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine labeled with either ³²P in the α-phosphate or ³H in the acetyl group. asm.org While highly sensitive, radiometric assays are discontinuous, require handling of radioactive materials, and are less suited for high-throughput applications.

To overcome these limitations, fluorescence-based homogeneous assays were developed. asm.orgpnas.orgasm.org One widely used method measures the formation of the deacetylated product, UDP-3-O-(R-3-hydroxymyristoyl)glucosamine, which contains a free amine group. asm.org This primary amine can react with reagents like o-phthaldialdehyde (OPA) to generate a fluorescent product, allowing for continuous monitoring of the enzyme reaction. asm.org This approach offers a sensitive, non-radioactive, and homogeneous format suitable for kinetic characterization and inhibitor screening. asm.orgpnas.org For example, a fluorescence-based assay was used to determine the inhibitory activity of compounds BB-78484 and BB-78485, which showed IC₅₀ values of 400 ± 90 nM and 160 ± 70 nM, respectively. asm.org

The search for novel LpxC inhibitors has been greatly accelerated by the implementation of high-throughput screening (HTS) methodologies. nih.gov These methods allow for the rapid testing of large chemical libraries, numbering in the hundreds of thousands to millions of compounds. nih.govacs.org Both molecular target-based and whole-cell-based screens have been employed. nih.gov

A prominent example of a target-based HTS approach is the use of high-throughput mass spectrometry (HT-MS). chem-agilent.comresearchgate.net This label-free method directly measures the substrate and product of the LpxC reaction, making it a robust tool for identifying inhibitors from complex libraries. chem-agilent.comresearchgate.net It avoids issues of fluorescence interference that can plague other assay types. Another approach involves fragment-based lead discovery (FBLD), where libraries of low-molecular-weight compounds ("fragments") are screened to identify weak but efficient binders, which are then optimized into more potent inhibitors. mdpi.com

Large-scale cellular screens have also proven successful. In one campaign, a library of approximately 1.2 million compounds was screened against Klebsiella pneumoniae in a co-culture model with the protozoan Tetrahymena pyriformis, which identified a novel LpxC inhibitor. acs.org More recently, computational or virtual screening methods, which use machine learning models to predict the properties and binding affinity of compounds, have emerged as a powerful tool to analyze vast chemical databases for potential LpxC inhibitors before any laboratory testing is conducted. latch.bio

Interactive Table: LpxC Inhibitors and Reported Activities

| Inhibitor | Target Enzyme | Assay Type | Reported Activity (IC₅₀/Kᵢ) | Reference |

| BB-78485 | E. coli LpxC | Fluorescence (OPA) | 160 ± 70 nM (IC₅₀) | asm.org |

| BB-78484 | E. coli LpxC | Fluorescence (OPA) | 400 ± 90 nM (IC₅₀) | asm.org |

| L-161,240 | E. coli LpxC | Fluorescence (OPA) | 440 ± 10 nM (IC₅₀) | asm.org |

| CHIR-090 | P. aeruginosa LpxC | Not Specified | < 0.5 nM (IC₅₀) | frontiersin.org |

| Compound 11 | P. aeruginosa LpxC | Not Specified | 3.6 nM (IC₅₀) | frontiersin.org |

| (S)-13c | P. aeruginosa LpxC | LC-MS/MS | 1.8 nM (Kᵢ) | acs.org |

| (S)-13j | P. aeruginosa LpxC | LC-MS/MS | 0.9 nM (Kᵢ) | acs.org |

Structural Biology Approaches

Understanding the three-dimensional structure of LpxC is paramount for rational drug design. Structural biology techniques provide atomic-level insights into the enzyme's architecture, catalytic mechanism, and interactions with substrates and inhibitors.

X-ray crystallography has been instrumental in revealing the structure of LpxC from various Gram-negative bacteria, including Aquifex aeolicus, Pseudomonas aeruginosa, and Escherichia coli. pnas.orgmdpi.comnih.govnih.gov These studies have shown that LpxC adopts a distinctive "β-α-α-β sandwich" fold and possesses a unique hydrophobic tunnel that accommodates the acyl chain of its substrate. duke.edupnas.orgmdpi.com The catalytic zinc ion is located at the base of the active-site cleft. pnas.org

Crucially, numerous crystal structures of LpxC in complex with inhibitors have been solved. mdpi.comnih.gov For instance, the 1.9 Å resolution crystal structure of P. aeruginosa LpxC with the inhibitor BB-78485 revealed key interactions within the active site that contribute to its potency. nih.gov Similarly, the structure of A. aeolicus LpxC complexed with ACHN-975 at 1.21 Å resolution provided a detailed view of how the inhibitor's hydroxamic acid moiety coordinates the active site zinc ion and how its lipophilic tail occupies the hydrophobic passage. mdpi.com These complex structures provide an invaluable blueprint for the structure-based design and optimization of new, more effective inhibitors. nih.gov

While crystallography provides a static picture of a protein, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure, dynamics, and interactions of enzymes like LpxC in solution, which can be more representative of the cellular environment. duke.edumdpi.com NMR has been used to determine the solution structures of LpxC from A. aeolicus and its complexes with substrate analogs and inhibitors. mdpi.comduke.edu

The solution structure of the A. aeolicus LpxC-TU-514 complex was refined using residual dipolar couplings, providing detailed information about substrate-protein interactions. duke.edu Another key study reported the solution structure of LpxC in complex with CHIR-090, one of the most potent LpxC inhibitors known. rcsb.org This work demonstrated that CHIR-090 occupies the hydrophobic passage and interacts with essential active-site residues, providing a structural basis for its two-step, time-dependent inhibition mechanism. rcsb.org NMR studies have also revealed that parts of the LpxC active site are dynamic and become more ordered upon ligand binding. duke.eduduke.edu

Interactive Table: PDB Entries for LpxC Structures

| PDB ID | Enzyme Source | Method | Ligand(s) | Resolution (Å) | Reference |

| 2VES | Pseudomonas aeruginosa | X-ray Crystallography | BB-78485 | 1.9 | nih.gov |

| 7DEM | Pseudomonas aeruginosa | X-ray Crystallography | Compound 21 | Not Specified | frontiersin.org |

| 6LXO | Aquifex aeolicus | X-ray Crystallography | ACHN-975 | 1.21 | mdpi.com |

| 2JT2 | Aquifex aeolicus | Solution NMR | CHIR-090 | N/A | rcsb.org |

| 1P42 | Aquifex aeolicus | Solution NMR | TU-514 | N/A | duke.edu |

| 4MQY | Escherichia coli | X-ray Crystallography | LPC-138 | Not Specified | acs.org |

Molecular Genetics and Protein Engineering

Genetic and protein engineering approaches are vital for validating LpxC as an antibacterial target, understanding its regulation, and probing the function of specific residues.

The gene encoding LpxC (lpxC) is essential, highly conserved, and present as a single copy in nearly all Gram-negative bacteria. frontiersin.orgduke.eduasm.org The function of the lpxC gene has been confirmed through cloning and expression experiments. For example, the lpxC gene from P. aeruginosa was cloned and expressed in E. coli, producing an active enzyme that could be purified and characterized. nih.gov The regulation of LpxC levels is critical for bacterial viability, as both its accumulation and its absence can be lethal. asm.org In E. coli, LpxC levels are controlled via regulated proteolysis by the essential FtsH protease. pnas.orgasm.org

Site-directed mutagenesis has been a powerful tool for identifying key residues involved in catalysis and inhibitor binding. mdpi.com Mutagenesis studies identified His79, His238, and Asp242 (in E. coli LpxC) as the conserved residues responsible for coordinating the catalytic zinc ion. mdpi.com Furthermore, analysis of bacterial strains that have developed resistance to LpxC inhibitors has frequently revealed mutations in the lpxC gene, providing genetic validation of LpxC as the intended target of these compounds. asm.org These genetic approaches, combined with structural and biochemical data, provide a comprehensive understanding of LpxC function and its inhibition.

Gene Cloning, Expression, and Purification of Recombinant Enzymes (e.g., from E. coli, P. aeruginosa)

The production of large quantities of pure and active enzymes is a prerequisite for detailed biochemical and structural characterization. Gene cloning, expression, and purification are fundamental techniques used to achieve this. The genes encoding enzymes of the lipid A pathway, such as UDP-N-acetylglucosamine acyltransferase (LpxA) and UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), have been successfully cloned and expressed in various host systems, most notably Escherichia coli. osti.govpsu.edu

For instance, the lpxC gene from Pseudomonas aeruginosa was cloned from a lambda library and subcloned into a T7-based expression vector, pET11a. nih.govnih.gov Induction of this construct in E. coli resulted in the production of active LpxC protein, which constituted approximately 18% of the soluble protein fraction. nih.govnih.gov Similarly, the lpxA gene from E. coli, which catalyzes the first step of lipid A biosynthesis, has been cloned into expression vectors to overproduce the enzyme for structural and mechanistic studies. osti.gov

The purification of these recombinant enzymes often involves a series of chromatography steps. A common strategy for LpxC from P. aeruginosa involves a three-step purification protocol that yields a highly pure and active enzyme. nih.govnih.gov Affinity chromatography is also a powerful tool, especially when the recombinant protein is expressed as a fusion with a tag, such as a polyhistidine-tag (His-tag). ijbio.com This allows for selective binding of the tagged protein to a resin, followed by elution to obtain a purified sample. The purity and molecular weight of the purified enzyme are typically confirmed by SDS-PAGE. ijbio.com

Table 1: Examples of Recombinant Enzyme Expression and Purification

| Enzyme | Source Organism | Expression Host | Purification Method | Reference |

| UDP-3-O-acyl-GlcNAc deacetylase (LpxC) | Pseudomonas aeruginosa | Escherichia coli | Three-step chromatography | nih.govnih.gov |

| UDP-GlcNAc acyltransferase (LpxA) | Escherichia coli | Escherichia coli | DEAE cellulose (B213188) chromatography | osti.gov |

| Lectin A (LecA) | Pseudomonas aeruginosa | Escherichia coli | Affinity chromatography | ijbio.com |

Site-Directed Mutagenesis for Mechanistic and Structural Probing

In the study of LpxC, a zinc-dependent metalloamidase, site-directed mutagenesis has been crucial in identifying the amino acid residues that form the zinc-binding site. acs.orgacs.orgnih.gov A comparison of LpxC sequences from different bacteria revealed several conserved histidine, aspartate, and glutamate (B1630785) residues as potential catalytic players. acs.orgacs.org Mutagenesis studies on E. coli and Aquifex aeolicus LpxC, where these conserved residues were replaced with alanine, demonstrated that three histidine residues (H79, H238, H265) and one aspartate residue (D246) are essential for catalysis. acs.orgacs.org Variants with mutations at these positions exhibited significantly reduced activity, often less than 0.1% of the wild-type enzyme. acs.orgacs.org Further analysis indicated that H79 and H238 are likely involved in coordinating the catalytic zinc ion. acs.orgnih.gov

This technique has also shed light on the unique nature of the LpxC active site, which does not conform to known zinc-binding motifs found in other metalloamidases. acs.orgacs.org This structural distinctiveness is a key feature that can be exploited for the design of specific and safe antibiotics. acs.orgacs.org

Table 2: Key Residues in E. coli LpxC Identified by Site-Directed Mutagenesis

| Residue | Mutant | Effect on Activity | Proposed Function | Reference |

| H79 | H79A | <0.1% of wild-type | Essential for catalysis, likely zinc coordination | acs.orgacs.org |

| H238 | H238A | <0.1% of wild-type | Essential for catalysis, likely zinc coordination | acs.orgacs.org |

| D246 | D246A | <0.1% of wild-type | Essential for catalysis, potential zinc ligand | acs.orgacs.org |

| H265 | H265A | <0.1% of wild-type | Essential for catalysis, potential zinc ligand | acs.orgacs.org |

| E78 | E78A | Altered zinc inhibition | May coordinate a second, inhibitory zinc ion | acs.org |

Gene Silencing and Knockout Studies in Model Organisms

Gene silencing and knockout studies are essential for validating the essentiality of a gene for the survival of an organism. These techniques involve reducing or completely eliminating the expression of a target gene and observing the resulting phenotype.

The enzymes of the lipid A biosynthetic pathway, including LpxA and LpxC, are encoded by single-copy genes in most Gram-negative bacteria and are considered essential for their viability. researchgate.netasm.org This essentiality makes them attractive targets for the development of new antibiotics. For example, the lpxC gene has been shown to be essential for the growth of E. coli. asm.org In Pseudomonas aeruginosa, although formal proof of essentiality was initially pending, a saturating transposon mutagenesis study failed to inactivate the lpxC gene, strongly suggesting its essential nature. asm.org

These studies highlight the power of genetic manipulation in understanding the physiological roles of the UDP-3-O-acyl-GlcNAc pathway in different organisms.

Computational and In Silico Methods

Computational and in silico methods have become indispensable tools in modern drug discovery and molecular biology research. These approaches complement experimental techniques by providing insights into the three-dimensional structures of proteins, their interactions with ligands, and the dynamics of these interactions.

Homology Modeling of Enzyme Structures

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein (the template). This method is particularly useful when experimental structures from X-ray crystallography or NMR spectroscopy are not available.

For enzymes involved in the UDP-3-O-acyl-GlcNAc pathway, homology modeling has been employed to generate structural models for inhibitor design and to understand species-specific differences. For example, a reliable tertiary structure of LpxC from Leptospira interrogans was constructed using the crystal structure of P. aeruginosa LpxC as a template. proteopedia.org This model was then used for subsequent docking and molecular dynamics studies to identify potential inhibitors. proteopedia.org The accuracy of a homology model is highly dependent on the sequence identity between the target and the template, with higher identity generally leading to more reliable models.

Molecular Docking and Virtual Screening for Ligand Identification

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. Virtual screening is a related technique that uses docking to screen large libraries of small molecules to identify those that are most likely to bind to a target protein.

These methods have been extensively used to identify potential inhibitors of enzymes in the lipid A pathway. In a study targeting LpxC from Salmonella typhi, a library of 59,000 indole (B1671886) derivatives was virtually screened, leading to the identification of five promising lead molecules with high predicted binding affinity. researchgate.net Similarly, for LpxA from Moraxella catarrhalis, virtual screening of the NCI open database led to the identification of three molecules with the best-predicted binding affinity. rcsb.org

The docking process typically involves placing the ligand in the active site of the protein and calculating a scoring function that estimates the binding affinity. The results of molecular docking can help rationalize structure-activity relationships observed in experimental studies and guide the design of more potent and selective inhibitors. nih.gov

Molecular Dynamics Simulations to Analyze Protein-Ligand Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between a protein and a ligand, MD can provide detailed insights into the stability of the complex, the nature of the intermolecular interactions, and the dynamic behavior of both the protein and the ligand.

MD simulations are often used to refine the results of molecular docking and to assess the stability of predicted protein-ligand complexes. For instance, MD simulations were performed on the complex of Leptospira LpxC and a potential inhibitor, para-(benzoyl)-phenylalanine, to confirm the stability of the docked complex and the intermolecular interactions over time. proteopedia.org The trajectory analysis from the simulation provides a dynamic view of the binding event, which can reveal important information that is not captured by static docking poses. These simulations have also been applied to study the interactions between LpxA from Acinetobacter baumannii and potential inhibitors, helping to delineate promising lead molecules. nih.gov

Metabolomics and Biochemical Characterization:

Metabolomics and biochemical characterization play a pivotal role in understanding the intricate enzymatic pathways involving UDP-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc). These approaches allow for the detailed investigation of metabolic intermediates, pathway dynamics, and the accumulation of key molecules, providing a comprehensive picture of the biosynthesis of essential components like lipid A.

Identification and Structural Characterization of Metabolic Intermediates (e.g., using ¹H-NMR)

The biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria, involves a series of enzymatic steps starting from UDP-GlcNAc. The initial acylation of UDP-GlcNAc at the 3-O-position is a critical, yet thermodynamically unfavorable, reaction. nih.gov The subsequent deacetylation of the product, UDP-3-O-[(R)-3-hydroxymyristoyl]-GlcNAc, marks the first committed step in this vital pathway. nih.govnih.gov

A key challenge in studying this pathway is the transient nature of its intermediates. However, researchers have successfully devised methods to promote the accumulation of these molecules for detailed analysis. For instance, in Escherichia coli extracts, the incubation of UDP-3-O-[(R)-3-hydroxymyristoyl]-GlcNAc without the fatty acyl donor, (R)-3-hydroxymyristoyl]-acyl carrier protein, leads to the buildup of the deacetylated intermediate, UDP-3-O-[(R)-3-hydroxymyristoyl]glucosamine. nih.gov

The definitive structural elucidation of these intermediates relies heavily on powerful analytical techniques. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy has been instrumental in confirming the covalent structures of these compounds. nih.govosti.gov In conjunction with mass spectrometry, ¹H-NMR provides unambiguous evidence for the proposed molecular arrangements. nih.gov For example, the product generated by the UDP-GlcNAc acyl transferase has been isolated and its structure as UDP-3-O-acyl-GlcNAc was definitively identified using ¹H-NMR. osti.gov

| Intermediate | Method of Accumulation | Structural Characterization Technique | Key Finding |

|---|---|---|---|

| UDP-3-O-[(R)-3-hydroxymyristoyl]glucosamine | Incubation of UDP-3-O-[(R)-3-hydroxymyristoyl]-GlcNAc in the absence of the fatty acyl donor in E. coli extracts. nih.gov | ¹H-NMR Spectroscopy, Fast Atom Bombardment Mass Spectrometry. nih.gov | Confirmed as a true intermediate in the biosynthesis of UDP-2,3-diacyl-GlcN and lipid A. nih.gov |

| UDP-3-O-acyl-GlcNAc | Enzymatic synthesis using overproduced UDP-GlcNAc acyl transferase. osti.gov | ¹H-NMR Spectroscopy. osti.gov | Definitively identified as the enzymatic product of UDP-GlcNAc acyl transferase. osti.gov |

Analysis of Pathway Flux and Metabolite Accumulation

The regulation of the lipid A biosynthetic pathway is tightly controlled to ensure a balanced production of lipopolysaccharides (LPS) and phospholipids (B1166683), which share a common precursor. frontiersin.org The enzyme LpxC, which catalyzes the deacetylation of UDP-3-O-acyl-GlcNAc, is a critical control point. frontiersin.org Its activity is intricately linked to the metabolic state of the cell.

Analysis of pathway flux reveals that the stability of LpxC, and therefore the rate of the committed step in lipid A biosynthesis, is growth rate-dependent. uniprot.org LpxC is rapidly degraded during slow growth to prevent the toxic overproduction of LPS but is highly stable under optimal growth conditions. uniprot.org This degradation is mediated by the FtsH protease. frontiersin.org

Metabolite accumulation studies have shown that inhibiting the enzymes of the lipid A pathway can lead to significant changes in the levels of other enzymes. For example, inhibition of either the UDP-GlcNAc acyltransferase or the deacetylase (LpxC) in living cells results in a 5- to 10-fold increase in the specific activity of the deacetylase. nih.gov This increase in activity is due to a higher concentration of the deacetylase protein, suggesting a feedback mechanism that regulates enzyme levels in response to pathway blockage. nih.gov Interestingly, this effect is specific to the deacetylase, as five other enzymes in the lipid A pathway are not affected. nih.gov

Furthermore, the accumulation of specific metabolites can influence regulatory networks. In Streptomyces, the accumulation of GlcNAc-6P in nagA mutants and GlcN-6P in nagB mutants has been shown to impact development and antibiotic production, highlighting the role of these intermediates as signaling molecules. asm.org While not directly UDP-3-O-acyl-GlcNAc, this demonstrates the broader principle of metabolite accumulation affecting cellular processes.

| Condition | Observed Effect | Implication |

|---|---|---|

| Inhibition of UDP-GlcNAc acyltransferase or LpxC deacetylase. nih.gov | 5- to 10-fold increase in the specific activity of LpxC deacetylase. nih.gov | Feedback regulation to overcome pathway blockage by increasing enzyme concentration. nih.gov |

| Slow cellular growth rate. uniprot.org | Rapid degradation of LpxC deacetylase. uniprot.org | Prevention of toxic lipopolysaccharide overproduction. uniprot.org |

| Optimal cellular growth rate. uniprot.org | High stability of LpxC deacetylase. uniprot.org | Ensures sufficient lipid A biosynthesis to support cell growth. uniprot.org |